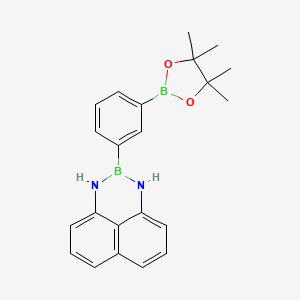

M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected

Übersicht

Beschreibung

M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected is a complex organic compound that features a boron-containing dioxaborolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl and diaza-boratricyclo structures. Common reagents used in the synthesis include boronic acids, pinacol, and various catalysts such as palladium or platinum complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Solar Cells (OSCs) and Light-Emitting Diodes (OLEDs)

M-Benzenediboronic acid pinacol ester plays a crucial role in the development of organic solar cells and OLEDs. Its structure allows it to function as a building block for organic semiconductors with desirable optoelectronic properties. The compound is incorporated into the active layer of OSCs where it absorbs sunlight and generates charge carriers. In OLEDs, it serves as either an emitter or host material.

Experimental Findings:

- Power Conversion Efficiency : The incorporation of this compound in OSCs has been linked to improved power conversion efficiency due to its strong absorption in the visible spectrum.

- Electroluminescence : In OLED applications, it enhances electroluminescence and color purity, leading to high external quantum efficiencies and long operational lifetimes.

Organic Synthesis and Catalysis

Borylation Reactions

M-Benzenediboronic acid pinacol ester is utilized as a boron source in various borylation reactions. It can functionalize C-H bonds in organic molecules, facilitating the formation of boronate esters which are valuable intermediates in synthetic chemistry.

Experimental Procedures:

- Researchers have employed palladium-catalyzed borylation reactions where this compound reacts with alkylbenzenes to replace a benzylic C-H bond with a pinacol benzyl boronate group. This transformation is crucial for creating diverse boron-containing compounds used in drug discovery and materials science .

Results and Outcomes:

- The borylation process using this compound provides access to intermediates for further synthetic manipulations, showcasing its utility in developing complex molecules.

Chemoselective Oxidation

Recent studies have demonstrated that M-Benzenediboronic acid pinacol ester can undergo chemoselective oxidation under specific conditions. This capability allows for selective transformations that are essential for synthesizing various organic compounds.

Case Study:

- A study highlighted the chemoselective oxidation of aryl organoboron systems containing two oxidizable boron groups. By employing biphasic reaction conditions, researchers achieved selective formation of boronic acid trihydroxyboronate while avoiding undesired side reactions . This method exemplifies how M-Benzenediboronic acid pinacol ester can be utilized to achieve high chemoselectivity in complex synthetic pathways.

Wirkmechanismus

The mechanism of action of M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected involves its interaction with molecular targets through boron-mediated reactions. The compound can form stable complexes with various biomolecules, influencing biological pathways and cellular processes. Its boron atoms can participate in reversible covalent bonding, making it a versatile tool in chemical biology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the diaza-boratricyclo component.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring attached to an aniline group.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a dioxaborolane ring attached to a pyrazole ring .

Uniqueness

What sets M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected apart is its unique combination of a dioxaborolane ring with a diaza-boratricyclo structure.

Biologische Aktivität

M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected (often referred to as o-benzenediboronic acid pinacol ester with 1,8-diaminonaphthalene) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula: C₁₈H₂₈B₂O₄

- Molecular Weight: 330.04 g/mol

- CAS Number: 99770-93-1

- Purity: ≥98% (GC)

- Melting Point: 243 °C

The biological activity of M-benzenediboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols through boronate ester formation. This property is exploited in various biosensing applications and drug delivery systems. The compound's structural characteristics allow it to interact selectively with biomolecules, influencing cellular processes.

Biological Activity Overview

Research indicates that M-benzenediboronic acid pinacol ester exhibits several biological activities:

- Anticancer Properties: Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound's interaction with cellular pathways involved in tumor growth has been documented.

- Antimicrobial Activity: Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Biosensor Applications: The ability of boronic acids to bind sugars and other diols has led to their use in biosensors for detecting glucose and other biomolecules. The electrochemical properties of the compound facilitate sensitive detection methods.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Mechanism

In a study published in 2023, researchers investigated the effects of M-benzenediboronic acid pinacol ester on breast cancer cell lines. The compound was found to induce apoptosis through the inhibition of the proteasome pathway. Flow cytometry analysis revealed significant increases in apoptotic cell populations when treated with the compound compared to control groups.

Case Study 2: Biosensor Application

A recent development involved using M-benzenediboronic acid pinacol ester in a biosensor for glucose monitoring. The sensor demonstrated high sensitivity and selectivity for glucose detection, with a linear response range suitable for clinical applications. This study highlights the potential for integrating this compound into medical diagnostics.

Eigenschaften

IUPAC Name |

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-11-7-10-16(14-17)23-25-18-12-5-8-15-9-6-13-19(26-23)20(15)18/h5-14,25-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHMHQCZFHLKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24B2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.